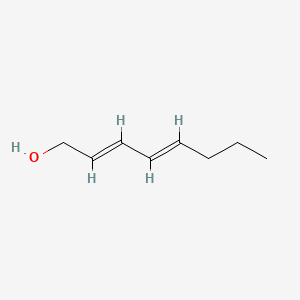
2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is a chemical compound with the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol . . This compound features an amino group, a fluoro-substituted phenyl ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methylbenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Formation of ketones
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: As a synthetic opioid, it is investigated for its analgesic properties and potential use in pain management.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The molecular targets include mu-opioid receptors, which play a key role in pain perception and relief.
Comparison with Similar Compounds
- 2-amino-1-(3-fluoro-4-methylphenyl)ethan-1-ol
- ®-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride
Comparison:
- Structural Differences: The position of the fluoro and methyl groups on the phenyl ring can vary, leading to differences in chemical properties and reactivity.
- Unique Features: 2-amino-1-(4-fluoro-3-methylphenyl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its biological activity and interactions with molecular targets.
Properties
CAS No. |
1267532-95-5 |
|---|---|
Molecular Formula |
C9H12FNO |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



